Lipophilicity (logP) Advantage: 3-Methyl-1-(2,2,2-trifluoroethyl)-4-carbaldehyde vs. Non-Fluorinated 3-Methyl-1H-pyrazole-4-carbaldehyde
The N-(2,2,2-trifluoroethyl) substituent on the target compound drives a substantial increase in calculated/measured logP versus the non-fluorinated parent scaffold 3-methyl-1H-pyrazole-4-carbaldehyde [1]. A higher logP correlates with improved passive membrane permeability and generally increased metabolic stability due to reduced CYP450-mediated oxidation at the N-alkyl position, though aqueous solubility is correspondingly reduced [2].
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | logP = 1.20 (measured/computed, Fluorochem specification sheet) |
| Comparator Or Baseline | 3-methyl-1H-pyrazole-4-carbaldehyde (CAS 112758-40-4): logP = 0.53–0.70 (Chembase: 0.701; Molbase: 0.5306; HZB: 0.62) |
| Quantified Difference | ΔlogP ≈ +0.50 to +0.67 units (target more lipophilic) |
| Conditions | Computed logP values from multiple authoritative chemical database entries; experimental logP from Fluorochem product specification |
Why This Matters
For programs requiring CNS penetration or improved passive permeability, the +0.5–0.7 logP shift can meaningfully affect BBB penetration potential and oral absorption, making the trifluoroethyl analog the preferred building block over non-fluorinated versions.
- [1] Molbase.cn. 3-Methyl-1H-pyrazole-4-carbaldehyde (CAS 112758-40-4). LogP 0.5306. Chembase.cn reports logP 0.701. View Source
- [2] Kuujia.com. Compound Profile: CAS 1006471-12-0. 'The presence of the trifluoroethyl group enhances its lipophilicity and metabolic stability.' View Source
